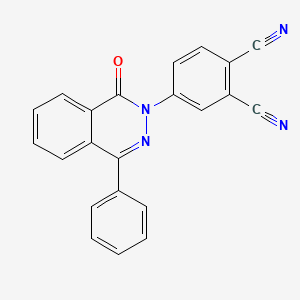

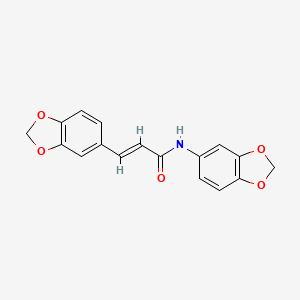

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" is a complex organic compound. Although no specific studies were found on this exact compound, research on similar compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

Compounds similar to "this compound" are synthesized using various methods. For example, Aleksandrov et al. (2020) described the synthesis of a related compound, N-(quinolin-5-yl)thiophene-2-carboxamide, through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation to obtain the final product (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Molecular Structure Analysis

Structural analysis of related compounds involves using techniques like X-ray crystallography and NMR. For example, Shishkina et al. (2018) studied the polymorphic modifications of a similar compound, providing insights into its crystal packing and molecular interactions (Shishkina et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions like nitration, sulfonation, bromination, formylation, and acylation. Aleksandrov et al. (2020) explored these reactions, particularly focusing on the electrophilic substitution reactions leading to derivatives substituted at the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Physical Properties Analysis

The physical properties of such compounds, like melting points, solubility, and crystalline structure, are essential for their characterization. Shishkina et al. (2018) detailed the polymorphic modifications and organization levels in a similar compound, indicating its physical properties (Shishkina et al., 2018).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are critical. Fathalla et al. (2000) investigated the regioselectivity of electrophilic attack on a related compound, demonstrating its chemical behavior and reactivity (Fathalla, Čajan, & Pazdera, 2000).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives, including 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide, are recognized for their effective anticorrosive properties. These compounds have been shown to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them particularly useful in protecting metals against corrosion, highlighting their application in industries requiring corrosion-resistant materials (Verma, Quraishi, & Ebenso, 2020).

Anticancer Applications

Research on the quinoline derivatives also extends to their potential use in cancer treatment. Mafosfamide, a cyclophosphamide analog and related to quinoline through its action mechanism, has shown promise in preclinical investigations and clinical trials for various types of cancer. These studies have determined effective doses and administration routes, demonstrating the anticancer potential of quinoline derivatives (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Pharmaceutical Synthesis

The chemistry and synthesis of quinoline and its derivatives are of significant interest in pharmaceutical research. These compounds serve as key intermediates in the synthesis of various biologically active molecules, demonstrating a wide range of pharmacological activities. The versatility of quinoline derivatives in drug synthesis underlines their importance in the development of new therapeutic agents (Irfan et al., 2021).

Biological Activity and Medicinal Chemistry

Quinoline derivatives exhibit a broad spectrum of biological activities, making them subjects of interest in medicinal chemistry. Their roles range from acting as anticancer and antimicrobial agents to their involvement in anti-inflammatory and neuropharmacological actions. This diversity in biological activities makes quinoline derivatives valuable in the search for new drugs and therapeutic approaches (Carta, Scozzafava, & Supuran, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c15-14(17)13-8-11(9-20-13)21(18,19)16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8-9H,3,5,7H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYLIZHVWLUIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)